6-(Aminomethyl)morpholin-3-one

medicinal chemistry building block selection functional group interconversion

Medicinal chemistry teams targeting MAGL often lack access to morpholin-3-one building blocks bearing a free aminomethyl handle at the 6-position. 6-(Aminomethyl)morpholin-3-one (CAS 793644-35-6) solves this with: • Free base form (≥95%)-no neutralization needed, maximizing synthetic efficiency. • Primary amine handle enabling amide coupling, reductive amination, and sulfonamide formation for rapid SAR. • Validated chemotype for reversible MAGL inhibition and CNS PET tracer development. ISO-certified quality with global shipping from stocked inventory.

Molecular Formula C5H10N2O2
Molecular Weight 130.147
CAS No. 793644-35-6
Cat. No. B2372048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)morpholin-3-one
CAS793644-35-6
Molecular FormulaC5H10N2O2
Molecular Weight130.147
Structural Identifiers
SMILESC1C(OCC(=O)N1)CN
InChIInChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8)
InChIKeyRRAANKOMZXHCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)morpholin-3-one (CAS 793644-35-6) – Core Scaffold Identity and Procurement Baseline


6-(Aminomethyl)morpholin-3-one is a heterocyclic building block consisting of a morpholin-3-one core substituted with a primary aminomethyl group at the 6-position . It has the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . The compound presents two hydrogen bond donors (amine NH₂ and amide NH) and four hydrogen bond acceptors (morpholine ring oxygen, amide carbonyl oxygen, and amine nitrogen), with one rotatable bond between the morpholinone ring and the aminomethyl side chain . It is commercially supplied as a free base with typical purity specifications of 95–98% . The morpholin-3-one scaffold has gained recognition as a privileged structure in medicinal chemistry, particularly for the development of reversible monoacylglycerol lipase (MAGL) inhibitors and positron emission tomography (PET) tracers for neuroimaging [1].

Why 6-(Aminomethyl)morpholin-3-one Cannot Be Replaced by Generic Morpholinone Analogs


Compounds sharing the C₅H₁₀N₂O₂ formula (e.g., morpholine-3-carboxamide, CAS 132695-96-6) are not interchangeable with 6-(aminomethyl)morpholin-3-one. The critical difference lies in the functional group presentation: the target compound exposes a free primary aminomethyl side chain at position 6, whereas morpholine-3-carboxamide bears a carboxamide directly attached at position 3 . These two connectivity patterns generate fundamentally different chemical reactivity profiles – the aliphatic amine side chain of 6-(aminomethyl)morpholin-3-one participates in reductive amination, amide coupling, and sulfonamide formation as a nucleophilic handle, while the carboxamide of morpholine-3-carboxamide is an electrophilic species that requires activation for further elaboration . Moreover, morpholin-3-one derivatives bearing a basic amine side chain at the 6-position were identified as a novel chemotype for reversible MAGL inhibition in PET tracer development, with the amine serving as a critical pharmacophoric element; analogues lacking this substitution pattern showed altered or diminished target engagement [1]. Consequently, generic morpholinone building blocks cannot serve as drop-in replacements without altering the downstream molecular pharmacology of the assembled target compound.

Quantitative Differentiation Evidence for 6-(Aminomethyl)morpholin-3-one Against Key Comparators


Functional Group Connectivity Determines Reactivity Fate: 6-Aminomethyl vs. 3-Carboxamide Isomers

6-(Aminomethyl)morpholin-3-one presents a free primary amine on a flexible methylene linker at position 6, with SMILES: NCC1CNC(=O)CO1 . The isomeric morpholine-3-carboxamide (CAS 132695-96-6, same formula C₅H₁₀N₂O₂) places a carboxamide directly at ring position 3: O=C(N)C1COCCN1 . The primary amine of the target compound is nucleophilic and reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes), while the carboxamide of the comparator is electrophilic at the carbonyl carbon and requires prior activation (e.g., dehydration to nitrile, reduction to amine) for further diversification. This divergence means the two isomers lead to different synthetic streams with distinct intermediate profiles, making them non-substitutable in a synthetic route designed around amine functionalization.

medicinal chemistry building block selection functional group interconversion

Free Base vs. Hydrochloride Salt: Purity, Handling, and Reaction Compatibility Differentiation

6-(Aminomethyl)morpholin-3-one is commercially available in two forms: the free base (CAS 793644-35-6, MW 130.15) and the hydrochloride salt (CAS 170799-36-7, MW 166.61) . The free base, supplied at 97–98% purity, exists as the neutral morpholinone species and is directly usable in reactions requiring nucleophilic amine participation (acylation, reductive amination, sulfonylation) without a prior neutralization step . The hydrochloride salt requires a base-mediated liberation step before the amine can act as a nucleophile, adding an operational step and potentially introducing salt byproducts into the reaction mixture. For applications where the free amine is required to participate in a coupling reaction immediately upon dissolution, the free base form eliminates deprotonation requirements and associated stoichiometric adjustments . The free base also avoids the hygroscopicity concerns often associated with amine hydrochloride salts, which can complicate accurate weighing and moisture-sensitive chemistry.

salt selection synthetic chemistry API intermediate

Physicochemical Property Profile vs. Parent Morpholin-3-one: Implications for Solubility and Permeability Engineering

Comparison of computed molecular descriptors between 6-(aminomethyl)morpholin-3-one and the unsubstituted parent morpholin-3-one (CAS 109-11-5) reveals significant differences in hydrogen bonding capacity and molecular complexity relevant to medicinal chemistry design . The target compound bears two hydrogen bond donors (amine NH₂ + amide NH) compared to one (amide NH only) for the parent, and four acceptors vs. three for the parent. This increased HBD count of 2 contributes to a predicted topological polar surface area in the range of ~67–75 Ų (estimated from group contributions), compared to ~38–46 Ų for the parent morpholin-3-one. The one additional rotatable bond introduced by the aminomethyl side chain (1 vs. 0) increases conformational flexibility. These differences directly affect compliance with medicinal chemistry property guidelines: the increased HBD count of 2 for the target compound still falls within the Lipinski limit of ≤5, while the enhanced solubility potential (from additional HBD/HBA) combined with modest TPSA of ~70 Ų positions 6-(aminomethyl)morpholin-3-one as a balanced intermediate for CNS drug discovery programs where fine-tuning of permeability–solubility trade-offs is required [1].

physicochemical profiling drug-likeness lead optimization

Morpholin-3-one Scaffold as a Privileged Chemotype for CNS PET Tracer Development: Class-Level Evidence from Multi-Parameter Optimization Studies

The morpholin-3-one scaffold bearing an aminoalkyl substituent was independently identified and validated as a novel reversible MAGL inhibitor scaffold suitable for PET tracer development in a multi-parameter optimization study published by He et al. (2022) [1]. Eleven morpholin-3-one derivatives were designed, synthesized, and evaluated through rigorous cascade screening including MAGL inhibitory potency assays, in vitro metabolic stability testing, and surface plasmon resonance (SPR) binding kinetics. Lead compound [¹¹C]7 ([¹¹C]RO7284390) demonstrated an improved kinetic profile compared to the original lead structure, successfully mapped MAGL distribution in rodent brain by in vitro autoradiography, and exhibited high in vivo specificity validated using MAGL KO mice [1]. The morpholin-3-one chemotype was previously established as a brain-penetrant, reversible MAGL inhibitor scaffold by the same group in the Journal of Medicinal Chemistry (2022) [2]. While these studies do not evaluate 6-(aminomethyl)morpholin-3-one itself as a final drug compound, they establish the privileged nature of the morpholin-3-one core with amine-bearing substitution for CNS applications, validating this chemical space for medicinal chemistry programs targeting the endocannabinoid system [3].

PET imaging MAGL inhibition CNS drug discovery scaffold privilege

Competitive Procurement Landscape: Purity and Supplier Availability Benchmarking for 6-(Aminomethyl)morpholin-3-one Free Base

A survey of commercial suppliers for 6-(aminomethyl)morpholin-3-one free base reveals a competitive procurement landscape with purity specifications ranging from 95% to ≥98% . MolCore supplies the compound at NLT 98% purity under an ISO-certified quality system suitable for pharmaceutical R&D and QC applications . AChemBlock offers 97% purity . Fisher Scientific lists the compound through AstaTech at 95% purity . The free base is available from multiple geographically distributed suppliers (US, EU, China), mitigating single-source supply risk. In contrast, the hydrochloride salt (CAS 170799-36-7) and the (S)-enantiomer (CAS 2568839-17-6) have substantially fewer commercial suppliers, with the chiral variant being particularly scarce in the catalog of major vendors . For procurement teams, the racemic free base (793644-35-6) thus offers the most favorable combination of purity headroom (up to 98%), supplier redundancy, and competitive pricing, making it the most practical form for routine synthetic chemistry applications where enantiopurity is not required.

procurement quality specification supply chain

Evidence-Backed Application Scenarios for Procuring 6-(Aminomethyl)morpholin-3-one


Medicinal Chemistry: CNS-Targeted Library Synthesis Leveraging the Privileged Morpholin-3-one Scaffold

Research groups designing compound libraries for monoacylglycerol lipase (MAGL) inhibition or other CNS targets should prioritize 6-(aminomethyl)morpholin-3-one as a versatile building block. The morpholin-3-one scaffold has demonstrated reversible MAGL inhibition, brain penetration, and specific in vivo target engagement in rodent models [1]. The primary amine handle at the 6-position provides a synthetic conjugation point for introducing diverse capping groups (aryl, heteroaryl, acyl, sulfonyl) via robust amide coupling or reductive amination chemistry, enabling rapid SAR exploration around the amine vector. Selecting the free base form (CAS 793644-35-6, ≥97% purity) maximizes synthetic efficiency by eliminating the neutralization step required for the HCl salt [2].

Process Chemistry: Key Intermediate for Factor Xa Inhibitor Analogs and Rivaroxaban-Related Impurity Standards

The morpholin-3-one ring system with the aminomethyl substituent at the 6-position is structurally related to the core of rivaroxaban intermediates, specifically the morpholinone-aminomethyl fragment that forms part of the oxazolidinone-containing Factor Xa inhibitor scaffold [3]. While 6-(aminomethyl)morpholin-3-one is not the direct rivaroxaban intermediate (which is 4-[4-(5-aminomethyl-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one, CAS 446292-10-0), it provides the simpler morpholinone-aminomethyl fragment that can serve as a model substrate for reaction development, analytical method validation, or impurity profiling. Process chemistry teams developing new synthetic routes to morpholinone-containing APIs can use this compound as a cost-effective surrogate for optimizing key transformations (e.g., amine acylation, protecting group strategies) before committing to more expensive advanced intermediates [4].

Analytical Reference Standard: Physicochemical Marker for Morpholinone-Containing API Purity Assessment

6-(Aminomethyl)morpholin-3-one, with its well-defined computed properties (exact mass 130.074227566 Da, HBD 2, HBA 4, 1 rotatable bond) [1], can serve as a low-molecular-weight reference standard in HPLC-MS method development for quality control of morpholinone-containing APIs. Its distinct retention and ionization profile (amine functionality conferring positive-ion ESI responsiveness) makes it a suitable system suitability marker. The commercial availability at up to 98% purity with ISO-certified quality [2] supports its use as a calibration standard in analytical laboratories. For impurity profiling of more complex morpholinone-based drugs, this compound may represent a potential synthetic precursor or degradation-related substance, and its procurement as a characterized reference material supports regulatory-compliant analytical development.

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